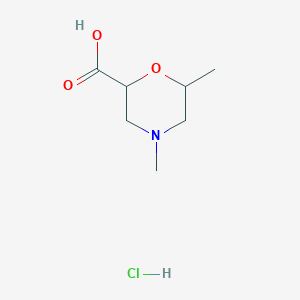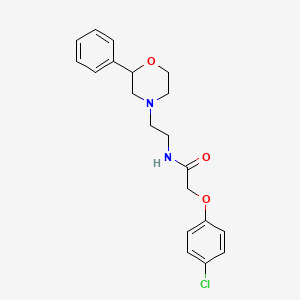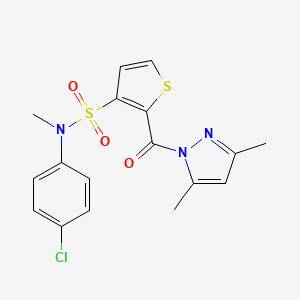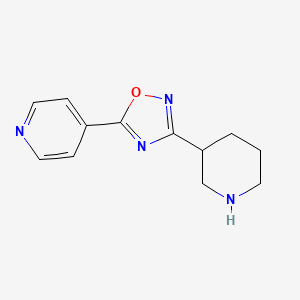![molecular formula C15H22N2O2 B2460808 (E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide CAS No. 2411325-54-5](/img/structure/B2460808.png)
(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide, commonly known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of DMAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. DMAB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. DMAB also inhibits the activity of protein kinase C (PKC), a family of proteins that are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
DMAB has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of angiogenesis (the formation of new blood vessels). DMAB has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of DMAB is its selectivity for cancer cells, which makes it a valuable tool for cancer diagnosis and imaging. DMAB is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of DMAB is its potential toxicity, which may limit its use in clinical applications. Additionally, further research is needed to fully understand the mechanism of action of DMAB and its potential side effects.
未来方向
There are several future directions for research on DMAB, including the development of new synthesis methods and purification techniques, the investigation of its potential therapeutic applications in cancer treatment, and the exploration of its potential use as a molecular imaging agent. Additionally, further studies are needed to fully understand the mechanism of action of DMAB and its potential side effects, as well as its interactions with other drugs and compounds.
合成方法
DMAB can be synthesized using a variety of methods, including the reaction between 4-(dimethylamino)but-2-enal and 1-(2-hydroxyphenyl)propan-1-one in the presence of a base. Another method involves the reaction between 4-(dimethylamino)but-2-enal and 1-(2-hydroxyphenyl)propan-1-one in the presence of a reducing agent. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
DMAB has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of DMAB is its potential use as a fluorescent probe for detecting cancer cells. DMAB has been shown to selectively accumulate in cancer cells and emit fluorescence upon excitation, making it a valuable tool for cancer diagnosis and imaging.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-13(12-8-5-6-9-14(12)18)16-15(19)10-7-11-17(2)3/h5-10,13,18H,4,11H2,1-3H3,(H,16,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBAIJUFVKHSDY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1O)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)

![2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2460727.png)
![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)




![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)




